

# An In-depth Technical Guide to DBCO-C2-Sulfo-NHS Ester

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## Compound of Interest

Compound Name: DBCO-C2-SulfoNHS ester

Cat. No.: B8114090

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This guide provides detailed technical information on the chemical properties and applications of DBCO-C2-Sulfo-NHS Ester, a key reagent in bioconjugation. It is intended for researchers, scientists, and professionals in the field of drug development and chemical biology who are leveraging copper-free click chemistry for their work.

## Core Properties of DBCO-C2-Sulfo-NHS Ester

DBCO-C2-Sulfo-NHS ester is a water-soluble reagent that facilitates the efficient labeling of biomolecules.<sup>[1][2]</sup> The dibenzocyclooctyne (DBCO) group is notable for its ability to react with azide-containing molecules through a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).<sup>[3][4]</sup> The N-hydroxysuccinimide (NHS) ester allows for its covalent attachment to primary amines on proteins, such as the side chain of lysine residues, forming a stable amide bond.<sup>[2][3]</sup> The inclusion of a sulfonate group enhances the water solubility of the molecule, permitting conjugation reactions to be carried out in aqueous buffers.<sup>[4][5][6]</sup>

Below is a summary of the key quantitative data for DBCO-C2-Sulfo-NHS ester.

Property	Value	Reference(s)
Molecular Formula	C <sub>25</sub> H <sub>21</sub> N <sub>2</sub> NaO <sub>8</sub> S	[1][2][5][6]
Molecular Weight	532.5 g/mol	[1][2][5][6]
CAS Number	1400191-52-7	[1][2][5]
Appearance	White to slightly grey crystalline	[1][2][6]
Purity	>95% (HPLC)	[1][2]
Solubility	Water, DMSO, DMF	[1][2]

## Experimental Protocol: Antibody Labeling with DBCO-C2-Sulfo-NHS Ester

This protocol outlines a general procedure for the covalent attachment of DBCO-C2-Sulfo-NHS ester to an antibody.

### Materials:

- Antibody of interest in a suitable buffer (e.g., PBS, pH 7.2-8.0)
- DBCO-C2-Sulfo-NHS ester
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

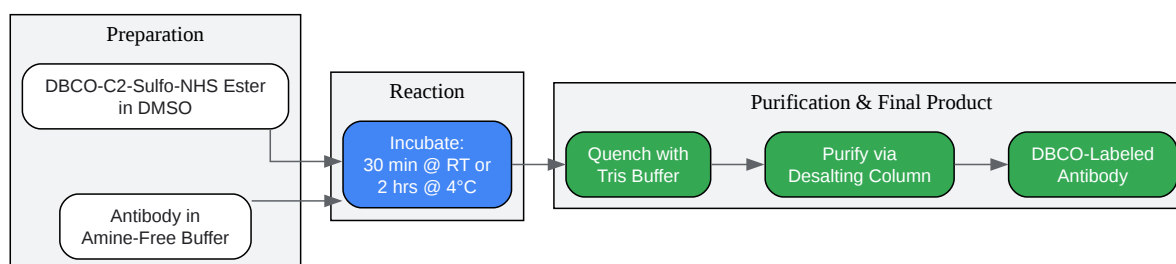
### Procedure:

- Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of DBCO-C2-Sulfo-NHS ester in anhydrous DMSO or DMF.[7] NHS esters are sensitive to moisture, so it is crucial to minimize their exposure to air.[7]

- **Antibody Preparation:** Prepare the antibody solution in an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH between 7 and 9.[7]
- **Conjugation Reaction:** Add a 20 to 30-fold molar excess of the DBCO-C2-Sulfo-NHS ester stock solution to the antibody solution.[8] The reaction can be incubated for 30 minutes at room temperature or for 2 hours on ice.[7][8]
- **Quenching:** To stop the reaction, add a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM.[7][8] Incubate for 5 minutes at room temperature or 15 minutes on ice.[7][8]
- **Purification:** Remove the excess, unreacted DBCO-C2-Sulfo-NHS ester using a desalting column according to the manufacturer's instructions.[7][8]
- **Downstream Application:** The resulting DBCO-labeled antibody is now ready for conjugation with azide-modified molecules via copper-free click chemistry.[8]

## Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the antibody labeling process using DBCO-C2-Sulfo-NHS ester.



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Caption: Workflow for labeling antibodies with DBCO-C2-Sulfo-NHS ester.

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